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Introduction
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a

second-generation, semi-synthetic analogue of the natural product geldanamycin, and a potent

inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] By targeting the N-terminal ATP-binding

domain of HSP90, Alvespimycin disrupts the chaperone's function, leading to the proteasomal

degradation of a wide array of "client" proteins, many of which are critical for tumor cell

proliferation, survival, and angiogenesis.[3][4] This mode of action makes Alvespimycin a

compelling candidate for cancer therapy. Compared to its predecessor, tanespimycin (17-AAG),

Alvespimycin exhibits a more favorable pharmacological profile, including increased water

solubility and higher oral bioavailability.[2][3][5][6] This guide provides an in-depth overview of

the pharmacokinetics and bioavailability of Alvespimycin, summarizing key data from clinical

trials and preclinical studies.

Pharmacokinetic Properties
The pharmacokinetic profile of Alvespimycin has been characterized in several clinical trials,

primarily involving intravenous administration in patients with advanced solid tumors and

hematological malignancies. More recently, an oral formulation has also been evaluated.
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A pivotal Phase I clinical trial in patients with advanced solid cancers provides a

comprehensive dataset for the intravenous administration of Alvespimycin.[5][7] The key

pharmacokinetic parameters from this study are summarized in the table below.

Parameter Value (at 80 mg/m²)

Maximum Plasma Concentration (Cmax) 2680 nmol/L

Area Under the Curve (AUC) Proportional to dose up to 80 mg/m²

Terminal Half-life (t½) Median: 18.2 hours (range: 9.9 - 54.1 hours)

Clearance (CL) Mean: 18.9 L/hr

Volume of Distribution (Vd) Mean: 385 L

Data from a Phase I study in patients with

advanced solid tumors.[2][7]

The study demonstrated that both the area under the curve (AUC) and the maximum plasma

concentration (Cmax) of Alvespimycin increased proportionally with doses up to 80 mg/m².[5]

[7]

Oral Administration and Bioavailability
A Phase I study of an oral formulation of Alvespimycin in patients with advanced malignancies

provided the first quantitative data on its oral bioavailability in humans.[1]

Parameter Value

Absolute Oral Bioavailability ~51-52%

Time to Maximum Plasma Concentration (Tmax) ~2 hours

Terminal Half-life (t½) (Oral) 19 hours

Clearance (CL/F) (Oral) 44 L/hr

Data from a Phase I study of oral Alvespimycin.

[1][5]
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The oral bioavailability of Alvespimycin in humans is approximately 51-52%, a significant

improvement over earlier HSP90 inhibitors.[1] The half-life following oral administration is

comparable to that observed with intravenous infusion.[5]

Experimental Protocols
Intravenous Administration Study Protocol
A representative Phase I clinical trial of intravenous Alvespimycin followed a dose-escalation

design to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[2]

[5][7]

Patient Population: Patients with advanced solid tumors for whom standard therapy was no

longer effective.[5]

Drug Administration: Alvespimycin was administered as a one-hour intravenous infusion

once weekly.[2][5] Doses ranged from 2.5 to 106 mg/m².[7]

Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre-dose,

during the infusion, and up to 96 hours post-infusion to determine plasma concentrations of

Alvespimycin.[2]

Analytical Method: Plasma concentrations of Alvespimycin were quantified using a

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[2]

Oral Administration Study Protocol
The Phase I study of oral Alvespimycin also employed a dose-escalation design with two

different schedules.[1]

Patient Population: Patients with advanced malignancies.[1]

Drug Administration: Alvespimycin was administered orally either every other day (QOD) or

daily (QD) for four out of six weeks.[1][5] An initial intravenous dose was administered to

calculate absolute bioavailability.[1]
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Pharmacokinetic Sampling: Blood samples were collected after the initial intravenous dose

and on day 1 and day 21 of oral dosing to assess pharmacokinetics.[1]

Analytical Method: Plasma concentrations were quantified by LC/MS/MS.[8]

Metabolism and Elimination
The metabolism of Alvespimycin is considered to be relatively weak in humans.[2][3] In vitro

and preclinical studies have identified the primary metabolic pathways:

Redox Cycling: Alvespimycin can undergo redox cycling catalyzed by cytochrome P450

reductase (CYP3A4/3A5) to form quinones and hydroquinones.[2][3]

Glutathione Conjugation: The quinone form of Alvespimycin can be conjugated with

glutathione at the 19-position of the quinone ring.[2][3]

Elimination of Alvespimycin occurs through both renal and biliary pathways.[2][3] In preclinical

mouse studies, approximately 10.6–14.8% of the administered dose was recovered unchanged

in the urine within 24 hours.[2]
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Caption: Inhibition of the HSP90 signaling pathway by Alvespimycin.
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Caption: A generalized workflow for a clinical pharmacokinetic study.

Metabolic Pathway of Alvespimycin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1665752?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alvespimycin

Quinone IntermediateCYP3A4/3A5 Reductase Elimination

Unchanged

HydroquinoneRedox Cycling

Glutathione ConjugateGlutathione S-transferase

Click to download full resolution via product page

Caption: The metabolic transformation of Alvespimycin.

Conclusion
Alvespimycin demonstrates a favorable pharmacokinetic profile characterized by a relatively

long half-life and, notably, a high oral bioavailability of approximately 51-52% in humans.[1]

This represents a significant advantage for clinical development, offering the potential for more

convenient oral dosing regimens. The metabolism of Alvespimycin is not extensive, and its

elimination occurs through both renal and biliary routes. The well-defined mechanism of action,

coupled with its promising pharmacokinetic properties, continues to make Alvespimycin a

subject of interest in the development of novel cancer therapeutics. Further clinical

investigation is warranted to fully elucidate its efficacy and safety profile across various cancer

types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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